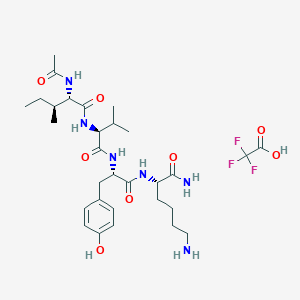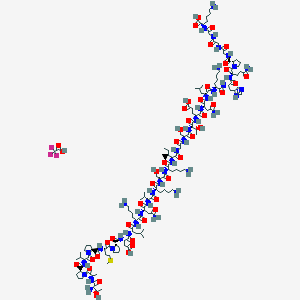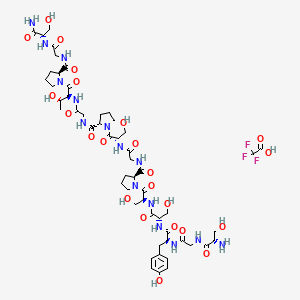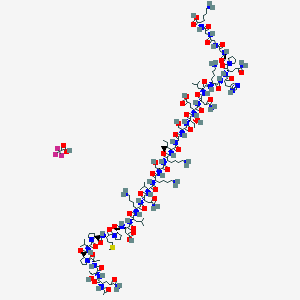
H-Gln-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA
説明
The compound “H-Gln-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA” is a synthetic peptide composed of a sequence of amino acids. This peptide is often used in biochemical and pharmaceutical research due to its specific sequence and properties. The trifluoroacetic acid (TFA) salt form enhances its stability and solubility.
作用機序
Target of Action
The primary target of the Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is the tau protein . Tau proteins belong to the microtubule-associated protein (MAP) family and are involved in the pathogenesis of Alzheimer’s disease .
Mode of Action
The Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate interacts with its target, the tau protein, by resisting filament formation . Its conformation remains unchanged and maintains the same random structure under both acidic and neutral conditions .
Biochemical Pathways
The Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate affects the biochemical pathways related to tau protein aggregation. During heparin-induced self-aggregation of the four repeat domain peptides (R1–R4) excised from tau, R1, which resembles Tau Peptide (244-274), was the most resistive to filament formation .
Pharmacokinetics
It is known that the peptide is synthetic and its molecular weight is 3257.63
Result of Action
The Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate’s action results in the resistance to filament formation of tau proteins . This could potentially have implications in the prevention or treatment of Alzheimer’s disease, where tau protein aggregation is a key pathological feature .
Action Environment
The action of the Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is influenced by environmental factors such as pH. The peptide maintains the same random structure under both acidic and neutral conditions
生化学分析
Biochemical Properties
Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate interacts with various enzymes, proteins, and other biomolecules. It is involved in the pathogenesis of Alzheimer’s disease . The peptide maintains the same random structure under both acidic and neutral conditions .
Cellular Effects
Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It aggregates abnormally and forms neurofibrillary tangles in neurodegenerative diseases, disrupting the structure and function of neurons and leading to neuronal death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate change over time. During heparin-induced self-aggregation of the four repeat domain peptides (R1–R4) excised from tau, R1, which resembles Tau Peptide (244-274), was the most resistive to filament formation .
Metabolic Pathways
Tau Peptide (244-274) (Repeat 1 Domain) Trifluoroacetate is involved in several metabolic pathways. The aggregation of tau protein in neurodegenerative diseases is associated with post-translational modifications, which may affect the hydrophilicity, spatial conformation, and stability of tau protein .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin. Each subsequent amino acid is then added in a stepwise manner, using protecting groups to prevent unwanted side reactions.
Attachment to Resin: The C-terminal amino acid is attached to a resin via its carboxyl group.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid, with its amine group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Deprotection: The peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
In an industrial setting, the synthesis of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
化学反応の分析
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: Certain amino acids, such as methionine and cysteine, can be oxidized.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, depending on the desired substitution, such as acylating agents for acylation reactions.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
科学的研究の応用
This peptide has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
類似化合物との比較
Similar Compounds
- H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-COOH
- H-Tyr-Thr-Ile-Trp-Met-Pro-Glu-Asn-Pro-Arg-Pro-Gly-Thr-Pro-Cys-Asp-Ile-Phe-Thr-Asn-Ser-Arg-Gly-Lys-Arg-Ala-Ser-Asn-Gly-COOH
Uniqueness
The uniqueness of “H-Gln-Thr-Ala-Pro-Val-Pro-Met-Pro-Asp-Leu-Lys-Asn-Val-Lys-Ser-Lys-Ile-Gly-Ser-Thr-Glu-Asn-Leu-Lys-His-Gln-Pro-Gly-Gly-Gly-Lys-OH.TFA” lies in its specific sequence, which imparts unique structural and functional properties. This sequence can confer specific binding affinities, stability, and biological activity that distinguish it from other peptides.
特性
IUPAC Name |
(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C141H238N42O44S.C2HF3O2/c1-15-74(10)112(133(218)156-66-107(195)160-94(67-184)128(213)179-114(77(13)187)136(221)165-84(41-44-108(196)197)119(204)171-91(59-102(150)190)124(209)168-88(56-70(2)3)121(206)161-80(30-16-21-46-142)116(201)170-90(58-78-62-152-69-157-78)123(208)166-85(40-43-101(149)189)138(223)181-52-26-35-96(181)129(214)155-64-105(193)153-63-104(192)154-65-106(194)159-87(141(226)227)34-20-25-50-146)177-120(205)83(33-19-24-49-145)163-127(212)95(68-185)174-118(203)82(32-18-23-48-144)164-134(219)110(72(6)7)175-126(211)92(60-103(151)191)172-117(202)81(31-17-22-47-143)162-122(207)89(57-71(4)5)169-125(210)93(61-109(198)199)173-131(216)97-36-28-53-182(97)139(224)86(45-55-228-14)167-130(215)98-37-29-54-183(98)140(225)111(73(8)9)176-132(217)99-38-27-51-180(99)137(222)75(11)158-135(220)113(76(12)186)178-115(200)79(147)39-42-100(148)188;3-2(4,5)1(6)7/h62,69-77,79-99,110-114,184-187H,15-61,63-68,142-147H2,1-14H3,(H2,148,188)(H2,149,189)(H2,150,190)(H2,151,191)(H,152,157)(H,153,193)(H,154,192)(H,155,214)(H,156,218)(H,158,220)(H,159,194)(H,160,195)(H,161,206)(H,162,207)(H,163,212)(H,164,219)(H,165,221)(H,166,208)(H,167,215)(H,168,209)(H,169,210)(H,170,201)(H,171,204)(H,172,202)(H,173,216)(H,174,203)(H,175,211)(H,176,217)(H,177,205)(H,178,200)(H,179,213)(H,196,197)(H,198,199)(H,226,227);(H,6,7)/t74-,75-,76+,77+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,110-,111-,112-,113-,114-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDUAXHHGIIVLZ-PIBUXAQJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CCSC)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C143H239F3N42O46S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3371.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















